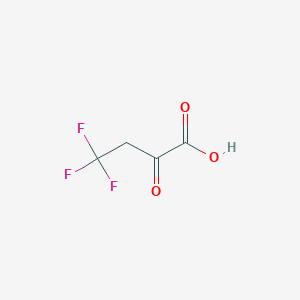![molecular formula C22H19N3O4 B3007343 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1428380-51-1](/img/structure/B3007343.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, HRMS, and elemental analysis . X-ray crystallography can also provide detailed insights into the molecular structure, as demonstrated by the characterization of antipyrine-like derivatives . These techniques help in confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Electrophilic cyclization reactions are another example, where N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can be transformed into oxazolyl-pyrazoles . These reactions are crucial for the diversification of the pyrazole core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can significantly alter these properties. For instance, the introduction of benzothiazole and pyrazine moieties can affect the compound's reactivity and interaction with biological targets . Additionally, the antimicrobial, antifungal, and anticancer activities of these compounds are often evaluated to determine their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds featuring similar structural motifs, such as pyrazole derivatives, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazole-4-carboxamide derivatives demonstrated herbicidal activity against a range of weeds, suggesting potential applications in agricultural research and development R. Ohno et al., 2004. These compounds' activity is influenced by the substituents on the pyrazole ring, indicating the importance of structural modifications for desired biological effects.
Antiviral and Antitumor Activities
Research into pyrazole and benzodioxole derivatives has shown promising antiviral and antitumor properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against avian influenza virus A. Hebishy et al., 2020. These findings suggest that compounds incorporating pyrazole and benzodioxole groups might serve as potential leads in developing new antiviral agents.
Catalysis and Chemical Synthesis
In addition to biological applications, pyrazole derivatives are of interest in catalysis and chemical synthesis. For instance, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition represents an advancement in synthetic methodology, offering a rapid and efficient approach to novel compounds Wenjing Liu et al., 2014.
Antimicrobial Screening
Synthetic efforts have also led to the identification of pyrazole-containing compounds with antimicrobial properties. A study synthesizing 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties revealed significant antibacterial activity, highlighting the potential of such compounds in addressing antimicrobial resistance M. Idrees et al., 2020.
Mécanisme D'action
Target of Action
Similar compounds have been found to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
Based on the target of similar compounds, it can be inferred that this compound might interact with inos to mediate the production of no . NO has various roles in the body, including mediating tumoricidal and bactericidal actions .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may have effects related to the roles of no in the body, such as immune response modulation and vasodilation .
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLKIYPGCEHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

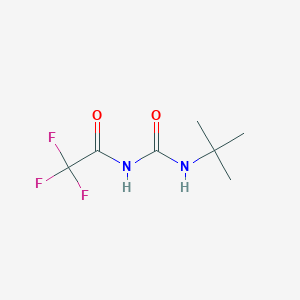
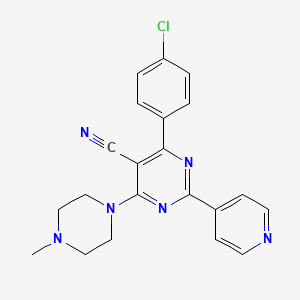
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

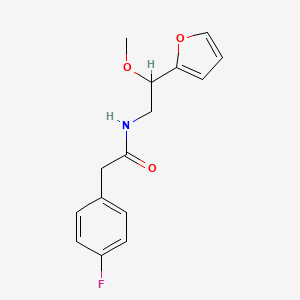
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)
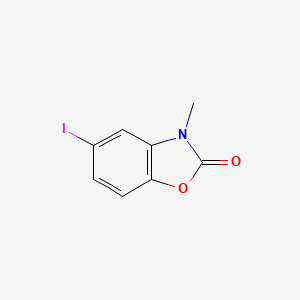
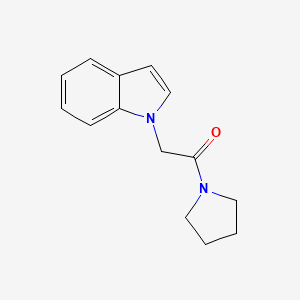
![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)
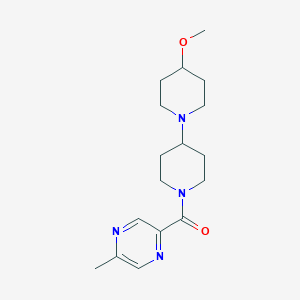

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)
